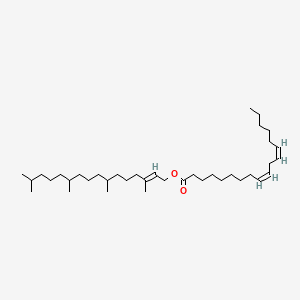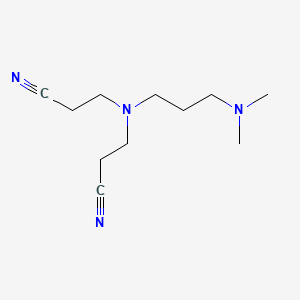
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester is a complex organic compound with a unique structure that combines elements of phosphoric acid and pyrimidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester typically involves the esterification of phosphoric acid with the corresponding alcohol and pyrimidine derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pH, are crucial to obtaining high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester: shares similarities with other phosphoric acid esters and pyrimidine derivatives.
Phosphoric acid, dibutyl 4-pyrimidinyl ester: A simpler analog with fewer functional groups.
This compound: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of phosphoric acid and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74536-92-8 |
|---|---|
Fórmula molecular |
C16H29N2O4P |
Peso molecular |
344.39 g/mol |
Nombre IUPAC |
dibutyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate |
InChI |
InChI=1S/C16H29N2O4P/c1-6-8-10-20-23(19,21-11-9-7-2)22-15-12-14(5)17-16(18-15)13(3)4/h12-13H,6-11H2,1-5H3 |
Clave InChI |
KJVRTXKLUSMEFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OCCCC)OC1=NC(=NC(=C1)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


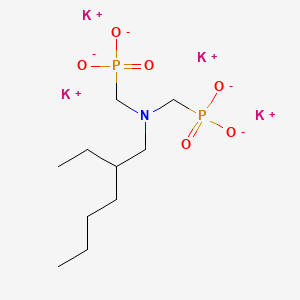
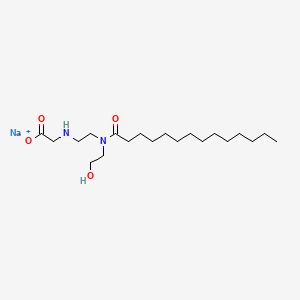
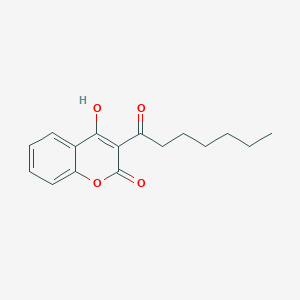
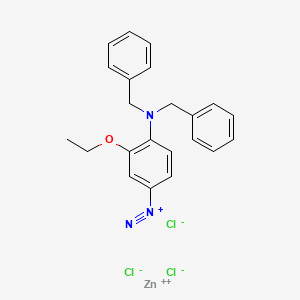
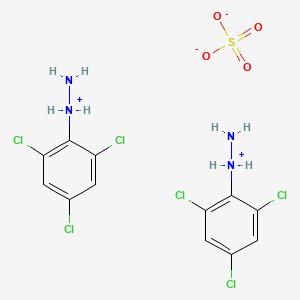
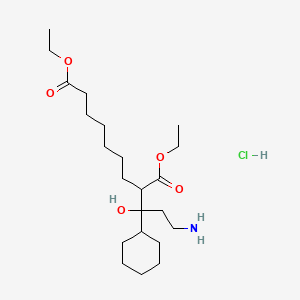
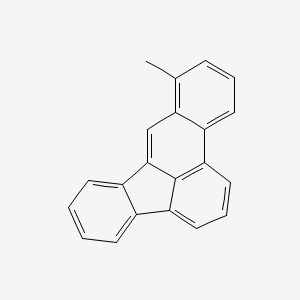
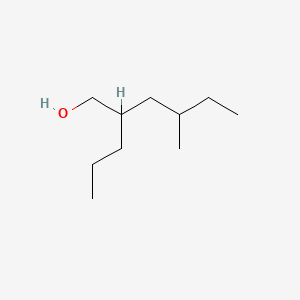
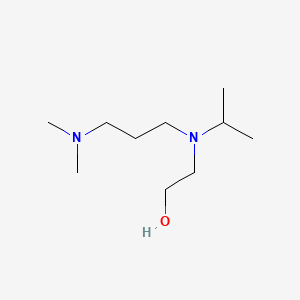
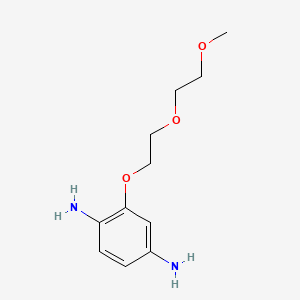
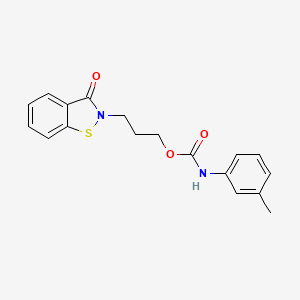
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
